molecular formula C17H14N4O3S B2712602 1-ethyl-2-oxo-N-(pyrimidin-2-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 438488-50-7

1-ethyl-2-oxo-N-(pyrimidin-2-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No. B2712602
CAS RN: 438488-50-7
M. Wt: 354.38
InChI Key: PCIYZEXJQFOGJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indoles and sulfonamides are two important classes of compounds in medicinal chemistry. Indoles are a type of heterocycle, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Sulfonamides are a class of organic compounds sharing a common functional group characterized by a sulfur atom covalently bonded to an amine nitrogen atom .


Synthesis Analysis

The synthesis of indole derivatives often involves the Fischer indole synthesis, a chemical reaction that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions . The synthesis of sulfonamide derivatives typically involves the reaction of a sulfonyl chloride with an amine .


Molecular Structure Analysis

The molecular structure of indoles is characterized by a bicyclic system, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Sulfonamides have a sulfur atom covalently bonded to an amine nitrogen atom .


Chemical Reactions Analysis

Indoles are known to undergo electrophilic substitution, primarily at the C-3 position . Sulfonamides can act as bases, forming salts with strong acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole and sulfonamide derivatives can vary widely depending on their specific structures .

Scientific Research Applications

Antioxidant Activity

Novel candidates incorporating pyrimidine heterocycles with indole and thiophene were designed to investigate potential activities as antioxidants, particularly against ABTS. These studies involved 2D QSAR modeling and molecular docking to propose mechanisms of action as promising cytochrome c peroxidase inhibitors, indicating the potential of these compounds in medicinal chemistry for further optimization as superior antioxidant lead compounds (Aziz et al., 2021).

Antibacterial Evaluation

Research into novel heterocyclic compounds containing a sulfonamido moiety has shown promise for use as antibacterial agents. Synthesis and evaluation of these compounds revealed high antibacterial activities, emphasizing the therapeutic potential of sulfonamides in combating bacterial infections (Azab et al., 2013).

Sulfonamide Hybrids

Sulfonamides, recognized for a range of pharmacological activities including antibacterial and antitumor effects, form the basis of various hybrid compounds. Recent advancements have focused on the design and development of two-component sulfonamide hybrids, demonstrating their broad therapeutic applications and effectiveness in addressing multiple health conditions (Ghomashi et al., 2022).

Synthesis of Novel Heterocycles

The synthesis of ethyl 6-aryl-4-oxo-4,6-dihydro-1(12)(13)H-pyrimido[2′,1′:4,5][1,3,5]triazino[1,2-a]-benzimidazole-3-carboxylates explores pyrimidine ring annulation, offering insights into tautomerism and potential pharmaceutical applications of these compounds (Dolzhenko et al., 2006).

Mechanism of Action

The mechanism of action of indole and sulfonamide derivatives can vary widely depending on their specific structures and the biological targets they interact with .

Safety and Hazards

The safety and hazards associated with indole and sulfonamide derivatives can vary widely depending on their specific structures. Some indole derivatives are known to have low toxicity and good safety profiles .

Future Directions

Future research in the field of indole and sulfonamide chemistry will likely continue to explore the synthesis of new derivatives with improved biological activity and safety profiles . The development of new synthetic methods and the discovery of new biological targets are also important areas of ongoing research .

properties

IUPAC Name

1-ethyl-2-oxo-N-pyrimidin-2-ylbenzo[cd]indole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S/c1-2-21-13-7-8-14(11-5-3-6-12(15(11)13)16(21)22)25(23,24)20-17-18-9-4-10-19-17/h3-10H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIYZEXJQFOGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=NC=CC=N4)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.